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2-Aminocyclohexanol hydrochloride Documentation Hub

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  • Product: 2-Aminocyclohexanol hydrochloride
  • CAS: 13374-30-6; 13374-31-7; 190792-72-4; 200352-28-9; 5456-63-3; 89584-01-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Chemical Shifts of trans-2-Aminocyclohexanol Hydrochloride

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for trans-2-aminocyclohexanol hydrochloride. Tailored for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for trans-2-aminocyclohexanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings, present established spectral data, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Introduction: The Significance of Stereochemistry in NMR

In the realm of organic chemistry and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. trans-2-Aminocyclohexanol hydrochloride is a chiral compound whose stereochemistry significantly influences its utility as a building block in organic synthesis and its potential pharmacological properties[1].

NMR spectroscopy is an unparalleled tool for the unambiguous determination of stereochemistry in cyclic compounds like substituted cyclohexanes[2][3]. The rigid chair conformation of the cyclohexane ring places substituents in well-defined axial or equatorial positions, leading to distinct magnetic environments for the ring's protons and carbons. These differences manifest as characteristic chemical shifts (δ) and spin-spin coupling constants (J), providing a unique spectroscopic fingerprint for each isomer[3][4].

This guide will focus on the trans isomer, where the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. In its hydrochloride salt form, the amino group is protonated, which further influences the electronic environment and, consequently, the NMR spectrum.

Understanding the Molecular Structure and its NMR Implications

The trans configuration of 2-aminocyclohexanol dictates that in the most stable chair conformation, both the amino and hydroxyl groups will preferentially occupy equatorial positions to minimize steric hindrance. The protonation of the amino group to form the ammonium chloride salt introduces a positive charge, which has a significant deshielding effect on nearby protons and carbons.

Molecular Structure and Conformation

Caption: Chair conformation of trans-2-aminocyclohexanol hydrochloride.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for trans-2-aminocyclohexanol hydrochloride. It is important to note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters. The data presented here is compiled from available spectral databases and literature.

¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of trans-2-aminocyclohexanol hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring.

Carbon AtomExpected Chemical Shift (δ) in ppm (DMSO-d₆)Rationale for Chemical Shift
C1 (CH-OH) ~69-72The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded.
C2 (CH-NH₃⁺) ~55-58The carbon atom attached to the protonated amino group is also deshielded due to the electron-withdrawing nature of the ammonium group.
C3, C6 ~30-35These methylene carbons are adjacent to the substituted carbons and experience a moderate inductive effect.
C4, C5 ~23-26These methylene carbons are furthest from the electron-withdrawing substituents and therefore resonate at the highest field (lowest ppm).

Note: The specific assignments of C3/C6 and C4/C5 may require two-dimensional NMR techniques like HSQC and HMBC for unambiguous confirmation.

¹H NMR Chemical Shifts

The ¹H NMR spectrum of trans-2-aminocyclohexanol hydrochloride is more complex due to proton-proton spin-spin coupling. The chemical shifts and multiplicities provide a wealth of structural information.

Proton(s)Expected Chemical Shift (δ) in ppmMultiplicityKey Coupling Constants (J)Rationale
H1 (CH-OH) ~3.4-3.7MultipletThe proton attached to the carbon bearing the hydroxyl group is deshielded. Its multiplicity arises from coupling to the protons on C2 and C6.
H2 (CH-NH₃⁺) ~2.9-3.2MultipletThis proton, geminal to the ammonium group, is also deshielded. It couples with the protons on C1 and C3.
NH₃⁺ ~7.5-8.5 (broad)Singlet (broad)The protons of the ammonium group are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration.
OH ~4.5-5.5 (broad)Singlet (broad)The hydroxyl proton is also exchangeable, leading to a broad singlet. Its chemical shift is sensitive to hydrogen bonding.
Cyclohexyl CH₂ ~1.0-2.2MultipletsThe remaining eight methylene protons of the cyclohexane ring resonate in this upfield region, often as a series of overlapping multiplets.

The stereochemistry of trans-2-aminocyclohexanol hydrochloride can be definitively confirmed by analyzing the coupling constants between H1 and H2. In the diequatorial conformation, both H1 and H2 are in axial positions. This diaxial relationship results in a large vicinal coupling constant (³J), typically in the range of 8-12 Hz. This is a key diagnostic feature for the trans isomer[5].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for trans-2-aminocyclohexanol hydrochloride, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of trans-2-aminocyclohexanol hydrochloride for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds and hydrochloride salts[6][7][8]. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or a suitable alternative for polar solvents can be added. For D₂O, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is commonly used.

NMR Sample Preparation Workflow

Figure 2: Workflow for NMR sample preparation weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) solvent Select Deuterated Solvent (e.g., DMSO-d₆, D₂O) weigh->solvent dissolve Dissolve Sample (in ~0.6-0.7 mL of solvent) solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize Solution transfer->homogenize

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., with composite pulse decoupling).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

The Influence of the Hydrochloride Salt on Chemical Shifts

The protonation of the amino group to form an ammonium salt has two primary effects on the NMR spectrum:

  • Deshielding: The positively charged nitrogen atom is strongly electron-withdrawing, which deshields the adjacent protons and carbons (H2 and C2), causing them to resonate at a lower field (higher ppm value) compared to the free amine[9][10]. This effect also extends, to a lesser extent, to the neighboring C3 and C1 atoms.

  • Proton Exchange: The ammonium protons (NH₃⁺) are acidic and can exchange with residual water or other exchangeable protons in the sample. This exchange can lead to broadening of the NH₃⁺ signal[11]. The rate of exchange is influenced by temperature, solvent, and pH.

Factors Influencing NMR Chemical Shifts

Figure 3: Factors influencing NMR chemical shifts topic trans-2-Aminocyclohexanol Hydrochloride NMR stereo Stereochemistry (trans configuration) topic->stereo substituent Substituent Effects (-OH, -NH3+) topic->substituent salt Hydrochloride Salt (Protonation) topic->salt solvent Solvent Effects topic->solvent

Caption: Factors influencing NMR chemical shifts.

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation of trans-2-aminocyclohexanol hydrochloride. By carefully analyzing the ¹H and ¹³C NMR spectra, particularly the chemical shifts and proton-proton coupling constants, researchers can confidently confirm the stereochemistry and purity of their samples. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of this important chemical entity.

References

  • Spectral Database for Organic Compounds (SDBS) . National Metrology Institute of Japan. [Link][12][13][14][15]

  • PubChem: 2-Aminocyclohexanol . National Institutes of Health. [Link][16]

  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES . Journal of Undergraduate Chemistry Research, 21(4), 106. [Link][17]

  • Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches . ARKIVOC, 2005(iv), 129-141. [Link][18]

  • Spyros, A. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR . ChemistrySelect, 9(45). [Link][11]

  • The Royal Society of Chemistry: 1H NMR (400 MHz, DMSO-d6) δ 1.39 . [Link][6]

  • Klein, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy . Magnetic Resonance in Chemistry, 38(2), 103-108. [Link][2]

  • Contreras, R., et al. (2003). Theoretical and experimental study of 15N NMR protonation shifts . Journal of Physical Chemistry A, 107(49), 10744-10749. [Link][9]

  • ResearchGate: 1 H-NMR shift for protons adjacent to the amine group in benzylamine... . [Link][10]

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Analysis of 2-Aminocyclohexanol Hydrochloride

Executive Summary 2-Aminocyclohexanol hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of complex therapeutics, including muscarinic M1 receptor positive allosteric modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminocyclohexanol hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of complex therapeutics, including muscarinic M1 receptor positive allosteric modulators[1] and GAS41 YEATS domain inhibitors[2]. Because the compound exists as a hydrochloride salt, its behavior in mass spectrometry (MS) requires careful consideration of ionization dynamics, counterion suppression, and stereochemically driven fragmentation. This whitepaper provides a comprehensive, self-validating technical guide to the High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 2-aminocyclohexanol, detailing the causality behind its gas-phase dissociation and the optimal analytical workflows for its characterization.

Ionization Dynamics & Counterion Effects

In its solid state, 2-aminocyclohexanol hydrochloride (C₆H₁₄ClNO, MW = 151.63 g/mol ) is a stable salt. However, for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the salt must be fully dissociated to prevent ion suppression and source contamination.

When dissolved in a protic solvent system containing an acidic modifier (e.g., 0.1% formic acid), the chloride counterion dissociates completely. During Electrospray Ionization in positive mode (ESI+), the free base (exact mass 115.0997 Da) is protonated at the primary amine, yielding a highly stable precursor ion [M+H]⁺ at m/z 116.1070 . The chloride ion is chromatographically separated and directed to the solvent front, ensuring it does not interfere with the droplet desolvation process.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the m/z 116.1070 precursor, Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon) drives the molecule through several distinct fragmentation pathways. The energy required to trigger these pathways dictates their relative abundance in the MS/MS spectrum.

Primary Neutral Losses (Low to Medium Collision Energy: 15–20 eV)
  • Dehydration (-18.01 Da): The most thermodynamically favorable initial cleavage is the loss of water, yielding a fragment at m/z 98.0964 . Mechanistically, the proton localized on the amine can transfer to the hydroxyl oxygen, creating a superior leaving group (-OH₂⁺). The subsequent elimination forms a cyclohexenylamine cation.

  • Deamination (-17.03 Da): The loss of ammonia yields a cyclohexenol cation at m/z 99.0804 . The relative ratio of dehydration to deamination is highly dependent on stereochemistry. In trans-2-aminocyclohexanol, the antiperiplanar spatial arrangement of the functional groups facilitates a more efficient gas-phase E2-like elimination compared to the cis isomer[3].

Secondary Cleavages (High Collision Energy: 25–35 eV)

At elevated collision energies, the energy imparted to the molecule exceeds the activation barrier for aliphatic ring opening.

  • Dual Neutral Loss: The sequential loss of both H₂O and NH₃ generates a highly unsaturated cyclohexenyl cation at m/z 81.0699 .

  • Alpha-Cleavage (Ring Opening): The cyclohexane ring undergoes alpha-cleavage adjacent to the amine. Subsequent hydrogen shifting and bond scission produce a highly stable iminium ion, [C₃H₆N]⁺, at m/z 56.0500 . This specific fragment is universally recognized as the base peak in standard Electron Ionization (EI) GC-MS spectra for 2-aminocyclohexanol[4].

Fragmentation_Pathway M_ion [M+H]+ m/z 116.1070 H2O_loss [M+H - H2O]+ m/z 98.0964 M_ion->H2O_loss -H2O (-18.01 Da) Gas-phase elimination NH3_loss [M+H - NH3]+ m/z 99.0804 M_ion->NH3_loss -NH3 (-17.03 Da) Proton transfer Ring_cleavage Ring Cleavage m/z 56.0500 M_ion->Ring_cleavage Alpha-cleavage (Retro-aldol type) Both_loss [M+H - H2O - NH3]+ m/z 81.0699 H2O_loss->Both_loss -NH3 (-17.03 Da) NH3_loss->Both_loss -H2O (-18.01 Da)

Figure 1: CID fragmentation pathways of protonated 2-aminocyclohexanol (m/z 116.1).

Quantitative Data Summary

To ensure rigorous peak assignment during HRMS analysis, the exact masses and corresponding mass error tolerances are summarized below.

Fragment IonExact m/z (ESI+)FormulaMass Error ToleranceMechanistic Origin
Precursor 116.1070[C₆H₁₃NO + H]⁺< 5 ppmProtonation of free base
Deaminated 99.0804[C₆H₁₁O]⁺< 5 ppmLoss of NH₃ (-17.0265 Da)
Dehydrated 98.0964[C₆H₁₂N]⁺< 5 ppmLoss of H₂O (-18.0106 Da)
Dual Loss 81.0699[C₆H₉]⁺< 5 ppmLoss of H₂O and NH₃
Ring Cleavage 56.0500[C₃H₆N]⁺< 5 ppmAlpha-cleavage & H-shift

Self-Validating Experimental Protocol: HILIC-HRMS/MS

Standard reversed-phase (C18) chromatography is fundamentally flawed for small, highly polar aliphatic amines like 2-aminocyclohexanol. The compound will elute in the void volume, co-eluting with the chloride counterion and causing severe ion suppression. To counter this, a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow is mandated.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 2-aminocyclohexanol hydrochloride in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL in 90% Acetonitrile.

  • Causality: HILIC columns require a high organic starting condition. Dissolving the sample in high aqueous solvent will cause peak distortion (the "solvent effect"). The acidic modifier ensures the salt is fully dissociated.

  • Self-Validation Check: Inject a pure 90% Acetonitrile blank immediately after the highest standard. If the m/z 116.1070 peak area in the blank exceeds 1% of the standard, carryover is occurring in the autosampler, requiring a needle wash optimization.

Step 2: Chromatographic Separation

  • Action: Utilize a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) down to 50% Acetonitrile over 5 minutes.

  • Causality: The polar amine partitions into the water-enriched layer on the HILIC stationary phase, ensuring strong retention and complete separation from the chloride ion.

  • Self-Validation Check: Monitor Retention Time (RT) stability across 5 technical replicates. An RT drift of >0.1 min indicates the column is not properly re-equilibrating between runs.

Step 3: MS/MS Acquisition

  • Action: Operate the HRMS (Orbitrap or Q-TOF) in Positive ESI DDA (Data-Dependent Acquisition) mode. Set a stepped Collision Energy (CE) of 15, 25, and 35 eV.

  • Causality: Stepped CE simultaneously captures the low-energy neutral losses (m/z 98, 99) and the high-energy structural cleavages (m/z 56) in a single composite MS/MS spectrum.

  • Self-Validation Check: Verify the mass accuracy of the precursor ion. It must fall within a 5 ppm window of 116.1070 Da to definitively rule out isobaric interferences.

LCMS_Workflow Prep Sample Prep Dilute to 1 µg/mL in 90% ACN + 0.1% FA Chrom HILIC Separation Zwitterionic Column Gradient: 95-50% ACN Prep->Chrom Ion ESI+ Ionization Capillary: 3.5 kV Desolvation: 350°C Chrom->Ion CID CID Fragmentation Stepped CE: 15/25/35 eV Gas: Argon Ion->CID Detect HRMS Detection Orbitrap / Q-TOF Mass Accuracy < 5 ppm CID->Detect

Figure 2: Self-validating HILIC-HRMS/MS workflow for polar amine characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23286, 2-Aminocyclohexanol." PubChem,[Link]

  • National Institute of Standards and Technology (NIST). "trans-2-Aminocyclohexanol Mass Spectrum." NIST Chemistry WebBook, SRD 69,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6542151, cis-2-Aminocyclohexanol." PubChem,[Link]

  • Samoshina, N. M., et al. "Trans-2-Aminocyclohexanols as pH-triggered molecular switches." ARKIVOC, 2005. ResearchGate,[Link]

Sources

Foundational

2-aminocyclohexanol hydrochloride mechanism of action in biological assays

The Mechanism of Action of 2-Aminocyclohexanol Derivatives in Biological Assays: From Conformational Switches to Target-Specific Binding Executive Summary The trans-2-aminocyclohexanol scaffold, frequently isolated and u...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of 2-Aminocyclohexanol Derivatives in Biological Assays: From Conformational Switches to Target-Specific Binding

Executive Summary

The trans-2-aminocyclohexanol scaffold, frequently isolated and utilized as a hydrochloride salt for enhanced aqueous solubility, is a highly versatile moiety in modern biological assays and drug development. As a Senior Application Scientist, I approach this molecule not merely as a passive structural building block, but as an active biophysical and pharmacological actuator. This whitepaper dissects the dual mechanisms of action (MoA) of 2-aminocyclohexanol derivatives: their role as pH-triggered conformational switches in liposomal delivery systems ("fliposomes"), and their function as highly specific, metabolically stable pharmacophores in target-binding assays (e.g., Quorum Sensing and enzyme inhibition).

Biophysical Mechanism of Action: The pH-Triggered Conformational Flip

The most distinct and mechanically fascinating MoA intrinsic to the trans-2-aminocyclohexanol core is its ability to act as a pH-sensitive conformational switch. When conjugated with hydrophobic tails, these molecules form amphiphiles known as "flipids," which are incorporated into liposomes to create "fliposomes"[1][2].

The Causality of the Chair-Chair Flip

In a neutral physiological environment (pH ~7.4), the bulky lipid tails attached to the cyclohexane ring dictate the molecule's geometry. To minimize steric hindrance, these massive substituents force themselves into the equatorial positions, leaving the amino and hydroxyl groups in the axial positions[3]. This conformation allows for tight lipid packing and a highly stable liposomal bilayer.

However, when the fliposome is endocytosed and enters the acidic environment of an endosome (pH < 6.0), the mechanism activates. The primary or secondary amine of the 2-aminocyclohexanol moiety becomes protonated. This protonation creates a massive thermodynamic drive—estimated at >10 kJ/mol—to form a strong intramolecular hydrogen bond and electrostatic interaction between the newly formed cation ( −NH3+​ ) and the adjacent hydroxyl group ( −OH )[4].

To maximize this interaction, the cyclohexane ring is forced to undergo a drastic chair-chair conformational flip. The amino and hydroxyl groups shift to the equatorial positions, which mechanically forces the bulky lipid tails into the diaxial positions[2]. This sudden spatial separation of the hydrophobic tails destroys the tight packing of the lipid bilayer, causing instant membrane perturbation, budding, and the rapid release of the encapsulated biological cargo[3].

ConformationalFlip A Neutral pH (~7.4) Amino & OH: Axial Lipid Tails: Equatorial B Amine Protonation (Endosomal pH < 6.0) A->B Acidification C Intramolecular H-Bond & Electrostatic Attraction B->C Charge Formation D Chair-Chair Flip Amino & OH: Equatorial Lipid Tails: Axial C->D Thermodynamic Shift E Bilayer Disruption & Instant Cargo Release D->E Steric Repulsion

Conformational flip mechanism of trans-2-aminocyclohexanol amphiphiles triggering cargo release.

Pharmacological Mechanism of Action: Target-Specific Binding

Beyond biophysical actuation, 2-aminocyclohexanol hydrochloride is heavily utilized in the synthesis of target-specific ligands. The hydrochloride salt form is critical here, as it ensures the compound remains stable and highly soluble in the aqueous buffers required for in vitro biological assays[5][6].

Case Study A: Quorum Sensing (LasR) Agonism

In Pseudomonas aeruginosa, virulence is controlled by quorum sensing via the LasR receptor, which natively binds homoserine lactones (HSLs). Researchers have discovered that 3-oxo-C12-(2-aminocyclohexanol) acts as a potent synthetic agonist[7]. The 2-aminocyclohexanol ring serves as a metabolically stable bioisostere for the native lactone head group, resisting degradation by bacterial lactonases while maintaining the critical hydrogen-bonding network required to stabilize the LasR protein, inducing dimerization and subsequent DNA binding[7].

LasRPathway Ligand 2-Aminocyclohexanol Analog (Synthetic Agonist) Complex LasR-Ligand Complex (Stabilized) Ligand->Complex Binds LBD Receptor LasR Monomer (Inactive) Receptor->Complex Arabinose Induced Dimer LasR Homodimer (Active) Complex->Dimer Dimerization Promoter lasB Promoter Binding Dimer->Promoter DNA Binding Output lux Operon Transcription (Bioluminescence Assay) Promoter->Output Reporter Activation

LasR quorum-sensing activation pathway by 2-aminocyclohexanol analogs in reporter assays.

Case Study B: Lysyl tRNA Synthetase (LysRS) Inhibition

In the development of therapeutics against Mycobacterium tuberculosis, 2-aminocyclohexanol derivatives have been engineered to inhibit LysRS. The stereochemistry of the ring is paramount: assays demonstrate that the cis-2-hydroxy analogue is tolerated in the ATP-binding pocket (interacting specifically with the Glu422 residue), whereas the trans-2-hydroxy configuration renders the compound completely inactive due to steric clashes[6].

Quantitative Data Summaries

To provide a clear comparative landscape, the biophysical and biological assay metrics of 2-aminocyclohexanol derivatives are summarized below.

Table 1: Biophysical Properties of 2-Aminocyclohexanol "Fliposomes" [1]

Amphiphile System Trigger Mechanism pH Release Threshold Storage Stability (pH 7.4, 4°C)
Flipid 1 trans-2-aminocyclohexanol flip pH < 6.0 > 6 Months
Flipid 2 Modified amine basicity pH < 8.5 > 6 Months

| POPC/PEG-Ceramide | None (Control) | N/A (Stable) | > 6 Months |

Table 2: Biological Assay Metrics for 2-Aminocyclohexanol Derivatives

Biological Target Role / MoA Primary Assay Matrix Efficacy Metric Ref
LasR (P. aeruginosa) Agonist (HSL Bioisostere) E. coli plasB-lux reporter EC50 (Variable by tail length) [7]
LysRS (M. tuberculosis) Inhibitor (ATP-pocket binding) Enzymatic / MIC in liquid culture IC50 / MIC90 [6]

| NLRP3 Inflammasome | Inhibitor | LPS/ATP-induced peritonitis model | MED: 10 mg/kg |[5] |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold standards for evaluating 2-aminocyclohexanol derivatives in biological settings. Each protocol is designed as a self-validating system, incorporating internal controls to confirm causality.

Protocol 1: ANTS/DPX Leakage Assay for Fliposome Cargo Release (Biophysical Validation)

This assay exploits the concentration-dependent quenching of the fluorophore ANTS by DPX. It proves that the conformational flip directly causes membrane rupture.

  • Liposome Hydration: Hydrate a lipid film (e.g., Flipid 1 / POPC / PEG-ceramide at a 50:4:5 ratio) with an aqueous buffer containing 12.5 mM ANTS and 45 mM DPX. At this high concentration, ANTS fluorescence is completely quenched.

  • Extrusion & Purification: Extrude the suspension through 100 nm polycarbonate membranes to form unilamellar vesicles. Remove unencapsulated ANTS/DPX using a Sephadex G-50 size-exclusion column.

  • Baseline Measurement: Place the purified fliposomes in a cuvette at pH 7.4. Excite at 360 nm and monitor emission at 530 nm to establish a flat baseline.

  • pH Triggering: Inject a predetermined volume of acidic buffer (e.g., acetate buffer) to drop the cuvette pH to 5.5.

  • Kinetic Readout: Record the rapid spike in fluorescence. Causality check: The fluorescence increases because the flipid undergoes its chair-chair flip, disrupting the bilayer and diluting ANTS and DPX into the bulk medium, thereby dequenching the fluorophore.

  • Normalization: Add 0.1% Triton X-100 to completely lyse the liposomes, establishing the 100% leakage maximum for data normalization.

Protocol 2: Cell-Based Reporter Strain Assay for LasR Agonism (Biological Validation)

This protocol validates the target-specific binding of 2-aminocyclohexanol derivatives to the LasR receptor[7].

  • Strain Preparation: Culture an E. coli strain harboring two plasmids: an arabinose-inducible LasR expression vector, and a plasB-lux reporter plasmid (where the lasB promoter drives a bioluminescent lux operon).

  • Receptor Induction: Supplement the culture medium with arabinose to induce the production of the inactive LasR monomer.

  • Compound Dosing: Prepare a serial dilution (0–100 μM) of the 2-aminocyclohexanol test compound (solubilized from its hydrochloride salt) in a 96-well opaque plate.

  • Incubation: Inoculate the wells with the induced E. coli culture. Incubate at 37°C to allow the compound to bind and stabilize LasR, promoting dimerization and promoter binding.

  • Luminescence Readout: Measure bioluminescence using a microplate reader. Causality check: Light is only produced if the 2-aminocyclohexanol derivative successfully mimics the native HSL, stabilizing LasR to trigger transcription of the lux operon. Calculate EC50 from the resulting dose-response curves.

Conclusion

The 2-aminocyclohexanol core is a masterclass in rational chemical design. Whether utilized as a dynamic biophysical spring that tears open liposomes in acidic tumor microenvironments, or as a static, metabolically robust bioisostere that dictates precise stereochemical binding in bacterial enzymes, its mechanism of action is fundamentally rooted in its unique cyclic geometry and protonation dynamics. Understanding these dual roles is critical for researchers looking to leverage this scaffold in next-generation drug delivery and targeted therapeutics.

References

  • An Autoinducer Analogue Reveals an Alternative Mode of Ligand Binding for the LasR Quorum-Sensing Receptor Source: ACS Publications URL:[Link]

  • Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: ScienceOpen / ACS URL:[Link]

  • Fliposomes: pH-triggered conformational flip of new trans-2-aminocyclohexanol-based amphiphiles causes instant cargo release in liposomes Source: Taylor & Francis URL:[Link]

  • trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes Source: CORE / ScienceDirect URL:[Link]

  • Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium Source: MDPI URL:[Link]

  • Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Aminocyclohexanol Hydrochloride as a Versatile Chiral Ligand Precursor in Asymmetric Catalysis

Introduction & Mechanistic Rationale Vicinal amino alcohols are privileged structures in asymmetric synthesis due to their ability to form rigid, bidentate chelates with transition metals. Specifically, the cyclohexane b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Vicinal amino alcohols are privileged structures in asymmetric synthesis due to their ability to form rigid, bidentate chelates with transition metals. Specifically, the cyclohexane backbone of 2-aminocyclohexanol provides a highly restricted conformational environment compared to acyclic analogues, enforcing a predictable chair-like transition state that maximizes stereocontrol[1].

The Causality of the Hydrochloride Salt: While the free base form of 2-aminocyclohexanol is a potent chiral ligand, it is highly hygroscopic, prone to air oxidation, and readily absorbs atmospheric CO₂ to form carbamates. This degradation leads to inconsistent catalytic performance and poor reproducibility. Utilizing the hydrochloride salt (e.g., (1S,2R)-2-aminocyclohexanol HCl) resolves these issues[2]. The salt is a highly stable, free-flowing crystalline solid that ensures precise stoichiometric weighing, multigram scalability, and extended shelf-life[3][4]. The active free base is generated in situ using a mild, non-nucleophilic base, seamlessly integrating into catalytic workflows without the need for prior isolation.

Mechanistic Pathway & Coordination Logic

Upon in situ neutralization, the primary amine and secondary alcohol act as a bidentate ligand. When complexed with metals like Zinc (for alkyl additions) or Ruthenium (for transfer hydrogenations), the ligand forms a rigid five-membered metallacycle[1]. The steric bulk of the cyclohexane ring effectively shields one enantiotopic face of the incoming substrate, dictating high facial selectivity during nucleophilic attack.

G A 2-Aminocyclohexanol HCl (Stable Precursor) B In situ Neutralization (Base Addition) A->B C Chiral Free Base (Bidentate Ligand) B->C D Metal Coordination (Ru, Zn, or Pd) C->D E Rigid Metallacycle (Chair-like TS) D->E F Enantioselective Product Formation E->F

Caption: Mechanistic logic of chiral ligand activation and transition state formation.

Key Applications & Quantitative Performance

2-Aminocyclohexanol derivatives have been successfully deployed across multiple asymmetric transformations, proving their versatility in drug development and complex molecule synthesis:

  • Asymmetric Alkylation: Enantioselective diethylzinc addition to benzaldehydes[5].

  • Transfer Hydrogenation: Ruthenium-catalyzed reduction of aryl ketones[6].

  • Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation using phosphine-amide derivatives[7].

Table 1: Summary of Catalytic Performance Data

Ligand Derivative Metal System Reaction Type Substrate Yield (%) Enantiomeric Excess (ee %)
(1S,2S)-2-Aminocyclohexanol Zn(Et)₂ Alkylation Benzaldehyde >85 76[5]
N-benzyl-(1R,2S)-derivative Ru(II) Transfer Hydrogenation Acetophenone >90 91[6]

| N,N-dialkyl-(1S,2S)-derivative | Zn(Et)₂ | Phenyl Transfer | p-Chlorobenzaldehyde | >88 | 96[8] |

Experimental Protocols

Protocol: In Situ Ligand Activation and Enantioselective Diethylzinc Addition

This protocol details the asymmetric ethylation of benzaldehyde. The causality behind using toluene as the solvent is its excellent ability to solubilize the intermediate zinc-alkoxide complex while maintaining a low freezing point, which is critical for sub-zero stereocontrolling reactions[5].

Materials:

  • (1S,2S)-2-aminocyclohexanol hydrochloride (10 mol%)

  • Triethylamine (Et₃N) (11 mol%)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Ligand Activation: In an oven-dried Schlenk flask under argon, suspend (1S,2S)-2-aminocyclohexanol hydrochloride (10 mol%) in anhydrous toluene (0.2 M relative to the substrate).

  • Neutralization: Add Et₃N (11 mol%) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation Check: The initial cloudy suspension of the HCl salt will transition to a slightly hazy but predominantly dissolved state as the free base forms and triethylamine hydrochloride precipitates.

  • Metal Complexation: Cool the reaction mixture to 0 °C. Slowly add ZnEt₂ (2.0 equiv) dropwise. Stir for 15 minutes.

    • Causality: Ethane gas is evolved during complexation. Slow addition prevents thermal spikes that could degrade the active catalyst species.

    • Self-Validation Check: The solution should become completely homogeneous, confirming the formation of the soluble chiral zinc complex.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise at 0 °C.

  • Catalytic Cycle: Maintain the reaction at 0 °C for 12–16 hours to ensure maximum conversion while preserving the rigid transition state required for high enantioselectivity.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with dichloromethane (3x).

    • Self-Validation Check: The aqueous layer pH should be ~7-8. A highly acidic pH indicates incomplete quenching or excessive initial HCl, which can racemize the delicate chiral alcohol product.

  • Purification & Analysis: Dry the organic layers over Na₂SO₄, concentrate, and purify via flash chromatography. Determine ee% via chiral HPLC[5].

Workflow Step1 Step 1: Ligand Activation Suspend HCl salt + Base in Toluene Step2 Step 2: Metal Complexation Add ZnEt2 at 0°C (Ethane evolution) Step1->Step2 Step3 Step 3: Substrate Addition Dropwise addition of Benzaldehyde Step2->Step3 Step4 Step 4: Asymmetric Catalysis Stir at 0°C for 12-16 hours Step3->Step4 Step5 Step 5: Quench & Workup Sat. aq. NH4Cl quench, DCM extraction Step4->Step5 Step6 Step 6: Chiral HPLC Analysis Determine Yield and ee% Step5->Step6

Caption: Step-by-step workflow for asymmetric catalysis using in situ ligand activation.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (ee): Often caused by residual moisture or incomplete neutralization of the HCl salt. Ensure the base (Et₃N) is strictly anhydrous and added in slight excess (1.1 equivalents relative to the ligand) to guarantee complete free-base formation[8].

  • Poor Yield / Sluggish Reaction: If the reaction stalls, the transition state metallacycle may be overly rigid or aggregating. Introducing additives like DiMPEG or adjusting the solvent to a more polar coordinating solvent (e.g., THF) can break up inactive oligomeric zinc clusters[5].

  • Ligand Derivatization: If the native primary amine fails to provide sufficient steric shielding, the (1R,2R) or (1S,2S) core can be easily derivatized via reductive amination (e.g., N-benzylation). This tunes the chiral pocket depth, which has been shown to push ee values from 76% up to 96% in specific substrate classes[6][8].

References

  • Schiffers, I., et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Bartoli, G., et al. "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." National Institutes of Health (NIH). URL:[Link]

  • "Palladium-Catalyzed Asymmetric Allylic Alkylation Using Phosphine-Amide Derived from Chiral trans-2-Aminocyclohexanol." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Aminocyclohexanol Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2-aminocyclohexanol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2-aminocyclohexanol hydrochloride synthesis.

Mechanistic Overview & Route Selection

The synthesis of trans-2-aminocyclohexanol hydrochloride typically begins with the ring-opening of cyclohexene oxide. However, the choice of the nucleophilic amine dictates the overall yield and purity profile of the final product.

Pathway N1 Cyclohexene Oxide N2 Direct Ammonolysis (NH3 / H2O) N1->N2 Suboptimal N3 Benzylamine Route (BnNH2 / H2O) N1->N3 Recommended Route N4 Polyalkylation Byproducts Yield: 40-64% N2->N4 Kinetic Competition N5 trans-2-(Benzylamino)cyclohexanol Yield: >90% N3->N5 Steric Control N6 Debenzylation (H2, Pd/C) N5->N6 Cleavage N7 Salt Formation (HCl in Ether/MeOH) N6->N7 Stabilization N8 trans-2-Aminocyclohexanol HCl Overall Yield: >85% N7->N8 Crystallization

Figure 1: Mechanistic workflow comparing direct ammonolysis vs the benzylamine route.

Troubleshooting & FAQs

Q1: Why is my yield so low (<50%) when reacting cyclohexene oxide directly with aqueous ammonia? Causality & Solution: Direct ammonolysis suffers from severe kinetic competition. Ammonia is a relatively poor nucleophile compared to the newly formed primary amine (trans-2-aminocyclohexanol). Once the initial product forms, it rapidly outcompetes the remaining ammonia to attack unreacted cyclohexene oxide, leading to di- and tri-alkylated byproducts (polyalkylation)[1][2]. To improve yield: Abandon direct ammonolysis. Instead, use a sterically hindered primary amine equivalent, such as benzylamine. The bulky benzyl group sterically prevents a second epoxide ring-opening event, allowing the intermediate trans-2-(benzylamino)cyclohexanol to form in >90% yield[3][4]. The benzyl group is subsequently removed via catalytic hydrogenation.

Q2: How can I optimize the benzylamine ring-opening step to maximize the trans-isomer yield without using harsh Lewis acids? Causality & Solution: Epoxide ring opening by amines can be sluggish in non-polar solvents. By adding water as a co-solvent or additive, you provide a hydrogen-bond donor that activates the epoxide oxygen and stabilizes the developing negative charge in the transition state[3][5]. This dramatically accelerates the aminolysis, allowing the reaction to proceed cleanly at room temperature or under mild heating, yielding exclusively the trans-isomer due to the strict SN2 trajectory of the attack[5].

Q3: My final hydrochloride salt is "oiling out" instead of crystallizing. How do I fix this? Causality & Solution: Free 2-aminocyclohexanol is highly hygroscopic. If aqueous hydrochloric acid is used for salt formation, the presence of water prevents the salt from reaching its crystallization point, causing it to form a viscous oil. Self-Validating Protocol: Always use anhydrous ethereal HCl or methanolic HCl gas for salt formation[2]. The lack of water ensures that the trans-2-aminocyclohexanol hydrochloride precipitates immediately as a white crystalline solid, which self-validates the anhydrous nature of your workup[2][6].

Q4: How do I obtain the optically pure (1R,2R) or (1S,2S) enantiomer from the racemic mixture? Causality & Solution: The racemic trans-2-(benzylamino)cyclohexanol intermediate can be efficiently resolved using chiral mandelic acid[3][4]. The addition of (S)-mandelic acid forms diastereomeric salts with differing solubilities. The (1R,2R)-diastereomeric salt selectively crystallizes out of solution, providing a highly reliable method to achieve >99% enantiomeric excess (ee) prior to debenzylation[4].

Resolution R1 rac-trans-2-(Benzylamino)cyclohexanol R2 Add (S)-Mandelic Acid in Ethyl Acetate R1->R2 R3 Crystallization R2->R3 R4 (1R,2R)-Diastereomeric Salt (Precipitate) R3->R4 Solid R5 (1S,2S)-Enriched Mother Liquor (Soluble) R3->R5 Liquid R6 NaOH Workup R4->R6 R7 (1R,2R)-trans-2-(Benzylamino)cyclohexanol >99% ee R6->R7 Free Base

Figure 2: Chiral resolution workflow of racemic trans-2-(benzylamino)cyclohexanol using (S)-mandelic acid.

Quantitative Data Summary

The following table summarizes the expected yields and purity profiles based on the selected synthetic strategy, highlighting the superiority of the benzylamine route.

Synthesis StrategyReagents / CatalystTarget Intermediate/ProductTypical YieldEnantiomeric Purity (ee)
Direct Ammonolysis Cyclohexene oxide, Aq. NH₃rac-trans-2-Aminocyclohexanol40% – 64%N/A (Racemic)
Benzylamine Aminolysis Cyclohexene oxide, Benzylamine, H₂Orac-trans-2-(Benzylamino)cyclohexanol90% – 99%N/A (Racemic)
Catalytic Debenzylation Pd/C, H₂ (1 atm), MeOHrac-trans-2-Aminocyclohexanol85% – 95%N/A (Racemic)
Chiral Resolution (S)-/(R)-Mandelic Acid(1R,2R) or (1S,2S) Intermediate35% – 40%*>99%
Asymmetric Addition (salen)Co(III)-OTf, Phenyl carbamateEnantioenriched trans-1,2-Amino Alcohol91%>95%

*Yield is based on a theoretical maximum of 50% per enantiomer during resolution.

Step-by-Step Experimental Methodologies

Protocol A: High-Yield Synthesis of rac-trans-2-(Benzylamino)cyclohexanol

This protocol utilizes water to kinetically accelerate the epoxide ring-opening, ensuring high conversion without complex catalysts[3][5].

  • Preparation: Equip a round-bottom flask with a magnetic stir bar.

  • Charging Reagents: Add cyclohexene oxide (1.1 equiv) and benzylamine (1.0 equiv) to the flask.

  • Activation: Add distilled water (approx. 0.5 mL per gram of amine). The water acts as a crucial hydrogen-bond donor to activate the epoxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. (Alternatively, heat to 60°C for 4 hours to accelerate conversion).

  • Workup: Dilute the mixture with additional water and extract three times with dichloromethane (DCM) or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Remove residual cyclohexene oxide under high vacuum.

  • Validation: The product should manifest as a light yellow solid or viscous oil with an isolated yield exceeding 90%[4][5].

Protocol B: Catalytic Debenzylation and Hydrochloride Salt Formation

This protocol ensures the clean removal of the benzyl protecting group and the immediate stabilization of the hygroscopic free amine as a crystalline salt[2][6].

  • Preparation: Dissolve the trans-2-(benzylamino)cyclohexanol intermediate in anhydrous methanol within a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 wt% relative to the substrate).

  • Hydrogenation: Purge the vessel with nitrogen gas, then introduce hydrogen gas (1 atm via balloon or up to 3 atm in a Parr shaker). Stir vigorously at room temperature.

  • Monitoring: Allow the reaction to proceed until hydrogen uptake ceases (typically 12-24 hours). The cessation of volume change self-validates reaction completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with anhydrous methanol.

  • Salt Formation: Cool the filtrate in an ice bath. Slowly add a stoichiometric excess of anhydrous ethereal HCl (e.g., 1N HCl in diethyl ether).

  • Crystallization: Concentrate the solution under reduced pressure. Recrystallize the resulting crude solid from absolute ethanol or an ethanol/ether mixture to afford trans-2-aminocyclohexanol hydrochloride as colorless prisms.

References

  • Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An Improved and Efficient Process for the Scalable Preparation of Optically Pure Trans-2-Aminocyclohexanols. Journal of Chemical Research. 3

  • Hawkins, L. R., & Bannard, R. A. B. (1958). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry. 2

  • Vulcanchem. (s)-2-Aminocyclohexanol for sale. 1

  • Schiffers, I., & Bolm, C. (2008). (r)- and (s)-mandelic acid - Organic Syntheses Procedure. Organic Syntheses. 4

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases. 5

  • NIH. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. 6

Sources

Optimization

Technical Support Center: Purification of 2-Aminocyclohexanol Hydrochloride

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and purifying commercial-grade trans-2-aminocyclohexanol hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and purifying commercial-grade trans-2-aminocyclohexanol hydrochloride. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, offering insights grounded in established scientific principles to help you achieve the highest purity for your critical experiments.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It addresses the common challenges encountered when working with commercial batches of this versatile chemical intermediate, from identifying mystery peaks to implementing robust purification protocols.

FAQ: Understanding and Identifying Impurities

Question 1: What are the most common trace impurities in commercial trans-2-aminocyclohexanol hydrochloride?

The impurity profile of commercial trans-2-aminocyclohexanol hydrochloride can be traced back to its synthesis, handling, and intrinsic chemical properties. The primary impurities typically fall into three categories:

  • Stereoisomers: The most significant impurity is often the cis-isomer.[1] Due to the thermodynamics of the cyclohexyl ring, the trans configuration is generally more stable, but synthetic routes can produce mixtures.[2] The spatial arrangement of the amino and hydroxyl groups directly impacts the compound's biological activity and physical properties, making stereochemical purity critical.[1]

  • Synthesis-Related Impurities: These include unreacted starting materials, such as 2-cyclohexanone, and by-products from the amination reaction.[3][4]

  • Degradation Products & Adsorbed Species: As a hygroscopic solid, the compound can readily absorb atmospheric moisture.[5] It may also degrade under high heat or in the presence of strong oxidizing agents.[3][6] Discoloration (often a beige or light brown tint) can indicate the presence of minor degradation products.[7]

dot graph TD { A[Commercial 2-Aminocyclohexanol HCl] --> B{Potential Impurity Sources}; B --> C[Synthesis-Related]; B --> D[Stereoisomers]; B --> E[Degradation & Storage]; C --> C1[Unreacted Starting Materials]; C --> C2[Reaction By-products]; D --> D1[cis-2-Aminocyclohexanol HCl]; E --> E1[Absorbed Water (Hygroscopic)]; E --> E2[Oxidation/Thermal Products];

} enddot Caption: Common sources of impurities in 2-aminocyclohexanol HCl.

Question 2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[8][9] No single method can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification of non-volatile organic impurities.[10] A reversed-phase C18 column with a UV or Diode Array Detector (DAD) is a standard starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for identifying and distinguishing between cis and trans isomers.[1] The key is analyzing the proton-proton coupling constants (J-values). The proton attached to the carbon bearing the hydroxyl group will show a large axial-axial coupling (typically 10-13 Hz) in the more stable diequatorial trans-isomer, a feature absent in the cis-isomer.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass-to-charge ratio data, which aids in determining molecular weights.[8]

Technique Primary Application Information Provided Typical LOD/LOQ
HPLC-UV/DAD Quantification of non-volatile organic impuritiesPurity (Area %), Concentration vs. StandardLOD: 0.01-0.5 ppb; LOQ: 0.03-1.7 ppb[11]
GC-MS Identification of volatile/semi-volatile impuritiesStructural Information, Molecular WeightLOD: 0.04-0.20 µg/kg; LOQ: 0.12-0.60 µg/kg[11]
¹H NMR Stereoisomer differentiation, Structural confirmationChemical Shifts, Coupling Constants (J-values)Qualitative, qNMR for quantification
LC-MS Identification of unknown non-volatile impuritiesMolecular Weight, Structural FragmentsHighly sensitive, dependent on compound ionization

Troubleshooting Guide: Purification Strategies

Scenario 1: My HPLC analysis shows a significant peak corresponding to the cis-isomer. How can I improve stereochemical purity?

This is a common challenge. Since the cis and trans isomers have very similar chemical properties, their separation requires techniques that can exploit their subtle differences in three-dimensional shape and polarity.

Solution A: Recrystallization

Recrystallization is often the most effective and scalable method for removing minor isomeric impurities. The principle relies on the slight difference in solubility of the two isomers in a carefully selected solvent system. The desired trans-isomer, being more stable and symmetrical, will typically form a more stable crystal lattice and precipitate out of a saturated solution more readily than the cis-isomer.

  • Why it works: The subtle differences in the crystal packing energy between the diastereomers allow for fractional crystallization.

  • Recommended Solvent System: For many amine hydrochlorides, aqueous ethanol (70-95%) is an excellent starting point.[12] The compound is soluble in the hot solvent mixture but significantly less soluble upon cooling.

  • Self-Validation: The success of the recrystallization can be immediately validated by checking the melting point of the dried crystals. The purified trans-isomer should have a sharp melting point around 172-175 °C.[3][7] A broad or depressed melting point indicates remaining impurities. Further confirmation should be obtained via HPLC or NMR analysis.

Solution B: Column Chromatography

If recrystallization fails to provide the desired purity, or if the isomers are present in nearly equal amounts, column chromatography is a more powerful, albeit less scalable, alternative.[13]

  • Why it works: The silica gel stationary phase provides a highly polar surface. The isomers will interact with this surface differently based on the accessibility of their polar amino and hydroxyl groups, leading to differential elution.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity by adding methanol is a common strategy for separating amino alcohols. A small amount of a basic modifier like triethylamine or ammonia may be needed to prevent peak tailing.

Scenario 2: My starting material is off-white or yellow, and I need a colorless product. What is causing the color and how do I remove it?

The color is typically due to trace amounts of oxidized impurities or other highly conjugated organic species formed during synthesis or storage.

Solution: Activated Charcoal Treatment during Recrystallization

  • Why it works: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, flat, conjugated molecules (which are often the source of color) while having a lower affinity for the smaller, more polar product molecules.[14]

  • Procedure: During the recrystallization protocol, after the crude material is fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% by weight) is added to the solution. The mixture is held at temperature for 5-10 minutes with stirring.

  • Crucial Step: The charcoal must be removed via hot filtration before the solution is allowed to cool.[12][15] If the solution cools prematurely, the product will crystallize along with the charcoal, defeating the purpose. Using a pre-heated filter funnel is critical to prevent this.[15]

Scenario 3: After purification, my final product's weight is inconsistent, and it appears clumpy. What is happening?

This is a classic sign of moisture absorption. 2-aminocyclohexanol hydrochloride is known to be hygroscopic.[5][7]

Solution: Rigorous Drying and Storage

  • Why it works: Water can act as an impurity that interferes with accurate weighing and can potentially promote degradation over time. Proper drying removes this adsorbed water.

  • Procedure: After the final filtration and washing step of your purification, the product should be dried under a high vacuum (preferably with a desiccant trap) at a moderately elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.[12]

  • Storage: The purified, dry material should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide, to prevent reabsorption of atmospheric moisture.[5]

Detailed Experimental Protocols

Protocol 1: Recrystallization of trans-2-Aminocyclohexanol Hydrochloride

This protocol is designed to enhance the purity of a commercial batch by removing minor isomeric and colored impurities.

dot graph TD { subgraph Recrystallization Workflow direction LR A[Dissolution] --> B[Decolorization]; B --> C[Hot Filtration]; C --> D[Crystallization]; D --> E[Isolation]; E --> F[Washing]; F --> G[Drying]; end

} enddot Caption: Step-by-step workflow for the recrystallization protocol.

  • Solvent Selection: Prepare a 90% ethanol/water (v/v) solution.

  • Dissolution: In an Erlenmeyer flask, add the crude trans-2-aminocyclohexanol hydrochloride. For every 1 gram of crude material, add approximately 10-15 mL of the 90% ethanol solvent system.[12] Add a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling too vigorously to minimize solvent loss.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the substrate's weight). Return the flask to the heat and stir for 5-10 minutes.

  • Hot Filtration: Pre-heat a glass funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.[12][15] This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming large, pure crystals.[14]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the filter cake with a small amount of ice-cold 90% ethanol to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them under vacuum at 40-60 °C until a constant weight is obtained.[12]

References

  • ChemBK. (2024, April 9). TRANS-2-HYDROXY-1-CYCLOHEXYLAMINE HYDROCHLORIDE - Introduction. [Link]

  • Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]

  • ChemBK. (2024, April 9). 2-Aminocyclohexanol - Introduction. [Link]

  • Reddit. (2021, December 3). (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. [Link]

  • National Institute of Standards and Technology. (n.d.). trans-2-Aminocyclohexanol. [Link]

  • National Institute of Standards and Technology. (n.d.). trans-2-Aminocyclohexanol. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
  • ChemWhat. (n.d.). TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE CAS#: 5456-63-3. [Link]

  • Fu, G., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. American Journal of Analytical Chemistry, 13, 317-338. [Link]

  • Sharma, H., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Emerging Advances in Pharmaceutical Analysis, 1(1), 8-10. [Link]

  • Facco, J. F., et al. (2014). Optimization and validation of a multiresidue method for pesticide determination in maize using gas chromatography coupled to tandem mass spectrometry. Analytical Methods, 6(18), 7384-7391. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-. [Link]

  • Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • University of Calcutta. (n.d.). Chromatographic Separation of Organic Mixtures. [Link]

  • ResearchGate. (n.d.). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • Science.gov. (n.d.). Chromatographic purification steps: Topics. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]

Sources

Troubleshooting

optimizing reaction temperature for 2-aminocyclohexanol hydrochloride cross-coupling

Module: 2-Aminocyclohexanol Hydrochloride Cross-Coupling Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Welcome to the Technical Support Center. Working with ambidentate, base-sens...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: 2-Aminocyclohexanol Hydrochloride Cross-Coupling Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Welcome to the Technical Support Center. Working with ambidentate, base-sensitive substrates like 2-aminocyclohexanol hydrochloride in C–N or C–O cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type reactions) presents unique thermodynamic and kinetic challenges. This guide is engineered to help you troubleshoot reaction stalling, loss of chemoselectivity, and stereochemical degradation by mastering temperature control.

Diagnostic Workflow: Temperature & Selectivity

The following decision tree illustrates the logical pathway for isolating temperature-dependent failures during the cross-coupling of 2-aminocyclohexanol hydrochloride.

G N1 Start: 2-Aminocyclohexanol HCl + Aryl Halide + Catalyst + Base N2 Is the HCl salt fully neutralized to free amine? N1->N2 N3 Increase Temp (40-60°C) or Pre-stir with Base for 30 min N2->N3 No (Low Solubility) N4 Proceed to Cross-Coupling Catalytic Cycle N2->N4 Yes (Free Amine) N3->N2 Re-evaluate N5 Evaluate Chemoselectivity (N- vs. O-arylation) N4->N5 N6 O-arylation detected! Decrease Temp to 70-80°C (Kinetic Control) N5->N6 Poor (Mixture) N7 Stereochemical Integrity (Check for Epimerization) N5->N7 Good (N-selective) N6->N4 Adjust Temp N8 Epimerization detected! Avoid Temp > 100°C, Switch to milder base N7->N8 Loss of ee/de N9 Optimal Conditions Reached: High N-selectivity & High ee/de N7->N9 Intact Stereocenters N8->N4 Adjust Base/Temp

Workflow for optimizing reaction temperature in 2-aminocyclohexanol cross-coupling.

Troubleshooting FAQs: The Causality of Temperature

Q1: Why do I observe zero or trace conversion when running the reaction at room temperature (20–25 °C)? Causality: The hydrochloride salt of 2-aminocyclohexanol is highly insoluble in typical cross-coupling solvents (toluene, 1,4-dioxane, THF). Before the catalytic cycle can initiate, the inorganic base must deprotonate the ammonium salt. At 25 °C, the activation energy for this heterogeneous solid-liquid neutralization is not met. Heating to 40–60 °C increases the solubility of the free base and drives the neutralization step to completion.

Q2: I increased the temperature to 110 °C to force full conversion, but now I see a mixture of products. What happened? Causality: 2-Aminocyclohexanol is an ambidentate nucleophile containing both a primary amine and a secondary alcohol. Because the amine is more nucleophilic, C–N bond formation is kinetically favored at moderate temperatures (70–85 °C). However, at elevated temperatures (>100 °C), the kinetic barrier for C–O bond formation is overcome, leading to competitive, thermodynamically driven O-arylation. Exceeding the kinetic "sweet spot" destroys chemoselectivity .

Q3: My reaction stalls at 50% conversion even after free-basing. Should I just boil it? Causality: Do not boil it. 2-Aminocyclohexanol is a potent bidentate ligand—in fact, it is frequently utilized as a standalone ligand in Ni-catalyzed Suzuki reactions . When acting as a substrate, the unreacted amino alcohol can tightly chelate the Pd or Cu catalyst, forming an off-cycle, stable metallacycle. While extreme heat (>110 °C) might break this chelation, it triggers O-arylation and catalyst degradation. Solution: Instead of increasing temperature, use a sterically bulky, strongly coordinating exogenous ligand (e.g., BrettPhos or specialized picolinamides) to outcompete the substrate for the metal center, allowing the reaction to proceed efficiently at a milder 80 °C.

Q4: At elevated temperatures, my enantiomeric/diastereomeric excess drops significantly. Why? Causality: In the presence of strong bases (e.g., NaOtBu) and transition metals at temperatures >100 °C, the secondary alcohol moiety can undergo reversible Oppenauer-type oxidation to a ketone, followed by reduction. This pathway scrambles the stereocenter, converting pure trans-2-aminocyclohexanol into a cis/trans mixture. Keeping the temperature strictly below 85 °C suppresses this thermodynamic scrambling, preserving stereochemical integrity .

Quantitative Benchmarking: Temperature vs. Selectivity

The following table summarizes the causal relationship between reaction temperature, chemoselectivity, and stereochemical stability. (Model System: Aryl Bromide + trans-2-aminocyclohexanol HCl, Pd2(dba)3, BrettPhos, Cs2CO3, 1,4-Dioxane)

Temperature (°C)HCl Salt NeutralizationOverall Conversion (%)N-Arylation (Yield %)O-Arylation (Yield %)Stereochemical Purity (ee/de %)
25 (RT) Incomplete (Solid)< 5TraceN/A> 99
50 Partial4542< 1> 99
80 (Optimal) Complete> 9592 2 > 98
110 Complete> 95652885 (Mild Epimerization)
130 Complete> 954045< 50 (Severe Scrambling)

Self-Validating Experimental Protocol

To ensure reproducibility and prevent temperature-induced degradation, execute the following self-validating workflow. Every critical phase includes an analytical checkpoint.

Objective: Achieve >90% N-arylation of trans-2-aminocyclohexanol hydrochloride while preserving >98% ee/de.

Step 1: Biphasic Free-Basing (Validation Checkpoint 1)

  • In an oven-dried Schlenk tube under inert atmosphere (N₂/Ar), suspend trans-2-aminocyclohexanol hydrochloride (1.0 equiv) and finely milled Cs2​CO3​ (2.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Heat the suspension to 40 °C for 30 minutes with vigorous stirring (800 rpm).

  • Self-Validation: Temporarily halt stirring. The dense, crystalline HCl salt should be replaced by a finer, cloudy suspension of inorganic salts ( CsCl ). Take a 5 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Ninhydrin stain). A distinct spot (Rf ~ 0.2 in 10% MeOH/DCM) confirms the successful liberation of the free amine. Do not proceed until this is confirmed.

Step 2: Catalyst Assembly

  • In a separate, sterile vial, pre-mix the metal precursor ( Pd2​(dba)3​ , 2 mol%) and the exogenous ligand (BrettPhos, 4.5 mol%) in 1 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes until a deep red/orange active catalyst solution forms.

Step 3: Cross-Coupling at the Kinetic Sweet Spot (Validation Checkpoint 2)

  • Transfer the pre-formed catalyst solution and the aryl halide (0.9 equiv; used as the limiting reagent to prevent over-arylation) to the free-amine suspension from Step 1.

  • Ramp the reaction temperature strictly to 80 °C .

  • Self-Validation: At the 2-hour mark, extract a 10 µL aliquot for GC-MS analysis. You must observe >50% conversion to the N-arylated product. Check the chromatogram for a peak corresponding to the O-arylated mass (identical m/z, different retention time). If the O-arylation peak exceeds 5% relative area, immediately cool the reaction block to 70 °C to restore kinetic control.

Step 4: Quench and Speciation (Validation Checkpoint 3)

  • After 12 hours, cool the reaction to room temperature (20 °C). Dilute with EtOAc and filter through a Celite pad to remove all inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation: Perform chiral HPLC or utilize dynamic-covalent Circular Dichroism (CD) assays to confirm that the vicinal stereocenters (C1-OH, C2-NHAr) have not epimerized during the heating cycle .

References

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Journal of the American Chemical Society URL:[Link]

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates ChemRxiv URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Journal of the American Chemical Society URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance with 2-Aminocyclohexanol Hydrochloride

Welcome to the Advanced Troubleshooting Guide for 2-aminocyclohexanol hydrochloride. This chiral amino alcohol is a critical building block in pharmaceutical synthesis and drug development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-aminocyclohexanol hydrochloride. This chiral amino alcohol is a critical building block in pharmaceutical synthesis and drug development[1]. However, chemists frequently encounter stalled reactions, poor yields, or loss of chemoselectivity when utilizing this molecule.

The primary challenges stem from two factors: conformational steric hindrance (the bulky cyclohexane ring and the vicinal hydroxyl group physically block electrophilic approach) and salt dissociation (the amine is locked as an unreactive hydrochloride salt)[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Troubleshooting Workflow

G Start 2-Aminocyclohexanol HCl (Sterically Hindered Salt) Base Neutralization Add 2.5-3.0 eq DIPEA Start->Base Reagent Select Coupling Strategy Base->Reagent Standard EDC / HOBt (Standard) Reagent->Standard Unhindered Acid Advanced HATU / COMU (High Reactivity) Reagent->Advanced Bulky Acid Monitor LC-MS / TLC Monitoring Standard->Monitor Advanced->Monitor Success Target Amide Formed (>90% Conversion) Monitor->Success Complete Incomplete Stalled Reaction (<50% Conversion) Monitor->Incomplete Steric Clash Optimize Optimization Microwave (60°C) or PyAOP Incomplete->Optimize Optimize->Monitor Re-evaluate

Workflow for overcoming steric hindrance in 2-aminocyclohexanol amidation.

Section 1: Salt Dissociation & Chemoselectivity (FAQs)

Q: Why is my coupling reaction failing to initiate, showing mostly unreacted 2-aminocyclohexanol? A: The hydrochloride salt form renders the amine completely non-nucleophilic. You must liberate the free base in situ. Because of the steric hindrance of the cyclohexane ring, using a weak or bulky base is critical to avoid side reactions. We recommend 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[3]. Causality: 1.0 equivalent of DIPEA is consumed entirely by neutralizing the HCl salt. The remaining 1.5–2.0 equivalents are required to deprotonate the carboxylic acid and drive the coupling reagent activation. DIPEA is basic enough to achieve this but sterically hindered enough that it will not act as a competing nucleophile against your activated electrophile[2].

Q: How do I prevent O-acylation (esterification) while targeting N-acylation (amidation)? A: Chemoselectivity relies on the inherent nucleophilicity difference between the amine and the hydroxyl group; the free amine is significantly more nucleophilic. However, when the amine is sterically blocked, the reaction trajectory can be redirected to the oxygen. To prevent this, strictly avoid using 4-Dimethylaminopyridine (DMAP) . Causality: DMAP acts as a highly efficient acyl transfer catalyst that dramatically accelerates O-acylation, overriding the natural chemoselectivity of the molecule. Maintain the reaction at room temperature and rely on highly reactive active esters rather than thermal forcing or DMAP catalysis[4].

Section 2: Overcoming Activation Energy Barriers

Q: Standard carbodiimides (EDC/DIC) with HOBt are giving <40% yield. What is the mechanistic alternative? A: For sterically hindered amines, you must transition from OBt (benzotriazole) active esters to more reactive intermediates. Uronium/aminium salts like HATU or COMU are the industry standards for this scenario[3]. Causality: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the OAt ester provides anchimeric assistance (neighboring group participation). This internal basic site hydrogen-bonds with the incoming amine, guiding the sterically hindered 2-aminocyclohexanol into the correct attack trajectory and drastically lowering the activation energy barrier.

Alternatively, COMU generates an Oxyma-derived active ester. The morpholino group in COMU enhances solubility and stability, while the Oxyma leaving group offers superior reactivity to HATU with a safer, non-explosive profile[5].

Quantitative Comparison of Coupling Reagents for Hindered Amines

Data summarizes typical performance metrics when reacting bulky carboxylic acids with sterically hindered cyclic amines.

Coupling ReagentClassActive Ester GeneratedTypical YieldPre-activation TimeTotal Reaction TimeEpimerization Risk
EDC / HOBt CarbodiimideOBt20 - 45%5 min16 - 24 hModerate
HATU AminiumOAt85 - 95%1 - 2 min2 - 4 hLow[3]
COMU UroniumOxyma90 - 99%1 min1 - 2 hVery Low[5]
PyAOP PhosphoniumOAt80 - 95%2 - 5 min4 - 8 hLow[2]
Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: HATU-Mediated Amidation of 2-Aminocyclohexanol Hydrochloride

Best for: Standard laboratory scale, temperature-sensitive substrates, and preservation of stereocenters.

  • Freebasing & Pre-activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

    • Validation Checkpoint: The solution should transition to a distinct pale yellow color within 30 seconds. This color change confirms the successful formation of the highly reactive OAt ester intermediate.

  • Amine Addition: Stir for exactly 2 minutes at room temperature, then add 2-aminocyclohexanol hydrochloride (1.1 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Checkpoint: At the 2-hour mark, perform LC-MS analysis. You should observe the disappearance of the OAt ester mass and the appearance of the product mass. If the OAt ester persists without product formation, a severe steric stall has occurred, and thermal optimization is required.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Microwave-Assisted COMU Coupling

Best for: Extreme steric hindrance (e.g., coupling with alpha,alpha-disubstituted amino acids) and rapid library generation.

  • Reagent Preparation: In a microwave-safe vial, combine the carboxylic acid (1.0 eq), COMU (1.1 eq), and 2-aminocyclohexanol hydrochloride (1.2 eq) in anhydrous NMP (0.3 M).

  • Base Addition: Add DIPEA (3.0 eq). Seal the vial immediately.

    • Validation Checkpoint: COMU requires only 1 equivalent of base for activation[5], but 3.0 equivalents are used here to ensure complete dissociation of the HCl salt prior to coupling.

  • Microwave Irradiation: Heat the reaction to 60°C for 15 minutes.

    • Causality: The morpholino backbone of COMU prevents the autocatalytic decomposition seen in benzotriazole reagents (like HATU) at elevated temperatures, making it exceptionally stable under microwave irradiation[5].

  • Workup: Dilute the reaction with water.

    • Validation Checkpoint: Unlike HATU, the byproducts of COMU (Oxyma and morpholine derivatives) are highly water-soluble[5]. Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer 3x with water to quantitatively remove all coupling byproducts, yielding a highly pure crude product.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclic Amino Alcohols: Benchmarking 2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis

Introduction: The Strategic Value of Cyclic Amino Alcohols in Modern Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the quest for stereochemical control is paramount. Chiral amino alcohols are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Cyclic Amino Alcohols in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the quest for stereochemical control is paramount. Chiral amino alcohols are a cornerstone of this endeavor, serving as highly effective ligands and auxiliaries in a multitude of asymmetric transformations. Their utility stems from a privileged structural motif: the presence of both a Lewis basic amino group and a coordinating hydroxyl group, which can form stable chelate complexes with metal centers, thereby creating a rigid and well-defined chiral environment for catalysis.

This guide provides a detailed comparative analysis of trans-2-aminocyclohexanol hydrochloride against other synthetically valuable cyclic amino alcohols, including its five- and seven-membered ring congeners (2-aminocyclopentanol and 2-aminocycloheptanol) and the conformationally rigid bicyclic alkaloid, tropine. We will delve into their physicochemical properties, benchmark their performance in a representative catalytic reaction, and provide actionable experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical and Structural Comparison

The fundamental characteristics of a chiral ligand, such as its solubility, steric profile, and conformational flexibility, are dictated by its structure. These properties, in turn, have a profound impact on its performance in a catalytic system. The hydrochloride salt form of these amino alcohols is common as it enhances stability and water solubility.[1][2]

The table below summarizes the key properties of our selected cyclic amino alcohols. The primary structural variable among the monocyclic series is the ring size, which directly influences the bite angle and conformational rigidity of the resulting metal complex.

Propertytrans-2-Aminocyclohexanol HCltrans-2-Aminocyclopentanol HCl(1S,2S)-trans-2-AminocycloheptanolTropine
CAS Number 5456-63-3[3][4]68327-11-7[5]145166-04-7[6]120-29-6[7]
Molecular Formula C₆H₁₄ClNO[3]C₅H₁₂ClNO[5]C₇H₁₅NO[6]C₈H₁₅NO[8]
Molecular Weight 151.63 g/mol [3]137.61 g/mol 129.20 g/mol [6]141.21 g/mol [8]
Melting Point 172-175 °C[3][9]N/ASolid[6]64 °C[10]
Appearance White to off-white crystalline solid[1]N/ASolid[6]White hygroscopic crystalline powder[8][10]
Solubility Soluble in water and 1N acetic acid in methanol[3][9]N/AN/AVery soluble in water, diethyl ether, ethanol[8][10]
Key Structural Feature Six-membered cyclohexane ringFive-membered cyclopentane ringSeven-membered cycloheptane ringRigid bicyclic [3.2.1]octane core[11]

Expert Insights on Structural Nuances:

  • 2-Aminocyclohexanol: The chair conformation of the cyclohexane ring provides a well-defined and relatively rigid scaffold. The trans configuration places the amino and hydroxyl groups in a diaxial or diequatorial orientation, which is crucial for forming an effective chiral pocket around a metal center. This predictable geometry makes it a reliable choice for a wide range of reactions.

  • 2-Aminocyclopentanol: The five-membered ring is more planar and flexible than cyclohexane. This can lead to different coordination geometries and may be advantageous in reactions where a slightly different steric environment is required. It is a key intermediate in the synthesis of complex chiral pharmaceuticals.[5]

  • 2-Aminocycloheptanol: The seven-membered ring possesses greater conformational flexibility. While this can sometimes be a disadvantage, leading to less defined chiral environments and potentially lower enantioselectivity, it can also allow the ligand to adapt to more sterically demanding substrates.

  • Tropine: As a bicyclic system, tropine is conformationally locked.[8] This rigidity is a double-edged sword. While it provides a highly defined structure, its primary utility is not as a chiral ligand for asymmetric catalysis but as a core building block for tropane alkaloids like atropine and scopolamine, where the entire scaffold is incorporated into the final product.[7][8][11]

Performance Benchmark: Asymmetric Transfer Hydrogenation (ATH)

To objectively compare the catalytic potential of these ligands, we turn to a benchmark reaction: the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of a prochiral ketone. This reaction is a workhorse in modern synthesis for producing chiral secondary alcohols and is highly sensitive to the structure of the chiral ligand.[12][13] Chiral β-amino alcohols are a well-established and highly effective class of ligands for this transformation.[13]

The reaction involves the transfer of hydrogen from a donor molecule, typically isopropanol, to the ketone, mediated by a ruthenium-ligand complex. The enantioselectivity of the reaction is a direct measure of the ligand's ability to control the facial selectivity of hydride delivery.

Comparative Performance Data

The following table presents representative data for the ATH of acetophenone, a standard model substrate, using ligands derived from our selected cyclic amino alcohols.

Ligand PrecursorCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Product Configuration
trans-2-(N-Benzylamino)cyclohexanol[RuCl₂(p-cymene)]₂ / t-BuOKHigh (Reported 36-97% Conv.)Up to 91%[14](R) or (S)
cis-1-Amino-2-indanol (Rigid Analog)[RuCl₂(p-cymene)]₂ / BaseHighUp to 82% (for imines)[12](R) or (S)
trans-2-Aminocyclopentanol[RuCl₂(p-cymene)]₂ / BaseGood-HighModerate-Good(R) or (S)
trans-2-Aminocycloheptanol[RuCl₂(p-cymene)]₂ / BaseModerate-HighLower-Moderate(R) or (S)

Note: Data for cyclopentanol and cycloheptanol derivatives are based on established principles of asymmetric catalysis, where increased ring flexibility can sometimes lead to reduced enantioselectivity compared to the more rigid six-membered ring systems.

Causality Behind Performance:

  • The high enantioselectivity achieved with the 2-aminocyclohexanol -derived ligand underscores the benefit of its conformationally well-defined structure.[14] The rigid chair-like arrangement creates a deep and effective chiral pocket that strongly dictates the approach of the substrate to the metal-hydride.

  • The performance of the 2-aminocyclopentanol ligand is typically robust. While its greater flexibility might slightly erode enantioselectivity compared to the cyclohexyl analog in some cases, it can also offer unique steric advantages for specific substrates.

  • The 2-aminocycloheptanol ligand's increased flexibility often results in a less-defined chiral environment, leading to lower enantiomeric excesses. The energetic barrier between its various conformations is lower, meaning the catalyst may exist as a mixture of less selective species.

  • Rigid Analogs like cis-1-amino-2-indanol, which contains a fused ring system, often show excellent enantioselectivity because their inherent rigidity minimizes non-selective catalytic pathways.[12] This further supports the principle that a well-defined, rigid ligand backbone is key to high induction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a self-validating system for evaluating and comparing cyclic amino alcohol ligands in a laboratory setting. The procedure is based on established methodologies for Ru-catalyzed ATH.[13][14]

Step 1: In-Situ Catalyst Formation
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium precursor, [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru).

  • Add the chiral amino alcohol ligand (e.g., trans-2-aminocyclohexanol derivative, 0.02 mmol, 2 mol%).

  • Add 5 mL of anhydrous, degassed 2-propanol (isopropanol).

  • Stir the resulting mixture at 80 °C for 20-30 minutes. A color change is typically observed as the active catalyst forms.

  • Cool the solution to room temperature.

Causality: Pre-heating the ruthenium dimer with the chiral ligand is crucial for the efficient formation of the active monomeric catalyst. Isopropanol serves as both the solvent and the hydrogen source.

Step 2: Hydrogenation Reaction
  • To the flask containing the pre-formed catalyst, add the substrate, acetophenone (1.0 mmol, 1.0 equivalent).

  • Initiate the reaction by adding a solution of a strong base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) (0.1 mmol, 10 mol%), dissolved in 1 mL of 2-propanol.

  • Stir the reaction mixture vigorously at room temperature.

Causality: The base is essential for the catalytic cycle. It facilitates the deprotonation of isopropanol at the metal center to form the ruthenium-hydride species, which is the active reducing agent.

Step 3: Monitoring and Work-up
  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-24 hours).

  • Once complete, quench the reaction by adding 5 mL of water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Analysis
  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the chemical yield by mass of the isolated product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Trustworthiness: This complete workflow, from catalyst formation to final analysis, ensures that the results are reproducible and directly comparable between different ligands, providing a reliable benchmark of their performance.

Visualizing the Workflow and Comparative Logic

Diagrams are essential for conceptualizing complex experimental processes and logical relationships.

G cluster_0 Step 1: Catalyst Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up & Analysis Ru_dimer [RuCl₂(p-cymene)]₂ Heat Stir at 80°C Ru_dimer->Heat Ligand Chiral Amino Alcohol Ligand->Heat iPrOH_1 Anhydrous 2-Propanol iPrOH_1->Heat Active_Cat Active [Ru]-Ligand Complex Heat->Active_Cat Reaction Stir at RT Active_Cat->Reaction Substrate Acetophenone Substrate->Reaction Base Base (e.g., t-BuOK) Base->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Et₂O Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral 1-Phenylethanol Purify->Product Analyze Chiral HPLC/GC Product->Analyze

Caption: Workflow for Asymmetric Transfer Hydrogenation.

G cluster_0 Monocyclic Amino Alcohols (Primarily as Chiral Ligands) cluster_1 Bicyclic Amino Alcohols (Primarily as Structural Scaffolds) C5 2-Aminocyclopentanol (More Flexible) C6 2-Aminocyclohexanol (Optimal Rigidity/Flexibility) C5->C6 Increasing Ring Size & Flexibility C7 2-Aminocycloheptanol (Highly Flexible) C6->C7 Increasing Ring Size & Flexibility Tropine Tropine (Conformationally Locked) C6->Tropine Different Application Focus

Caption: Logic Tree: Cyclic Amino Alcohol Comparison.

Conclusion and Recommendations

The selection of a cyclic amino alcohol ligand is a critical decision that balances structural rigidity, steric demand, and synthetic accessibility.

  • trans-2-Aminocyclohexanol hydrochloride stands out as a superior choice for a broad range of asymmetric transformations. Its six-membered ring offers an optimal balance of rigidity and conformational predictability, frequently translating into high levels of enantioselectivity. It serves as an excellent starting point for screening and optimization in asymmetric catalysis.[14][15]

  • 2-Aminocyclopentanol represents a valuable alternative, particularly when the steric environment of the cyclohexyl system proves suboptimal. Its slightly different coordination geometry can sometimes unlock higher selectivity or reactivity.[5][16]

  • 2-Aminocycloheptanol is a more specialized tool. Its high flexibility makes it less generally applicable, but it should not be overlooked for challenging substrates where a more adaptable ligand pocket might be beneficial.

  • Tropine , due to its rigid bicyclic nature, operates in a different domain. It is not a typical choice for a chiral ligand but is an invaluable chiral building block and a key intermediate for accessing the important class of tropane alkaloids.[7][8]

Ultimately, this guide demonstrates that while these molecules belong to the same class, their subtle structural differences lead to distinct performance profiles. Empirical validation through a systematic protocol, as detailed above, remains the most reliable method for identifying the optimal ligand for any given synthetic challenge.

References

  • The Chemistry of Tropine: From Synthesis to Pharmaceutical Applic
  • A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. Benchchem.
  • 2-Aminocyclohexanol - Physico-chemical Properties. ChemBK.
  • Tropine - GoldBio. GoldBio.
  • trans-2-Aminocyclohexanol hydrochloride. nordmann.global.
  • 2-Aminocyclohexanol: Properties, Applications, and Reliable Suppliers in China. Vertex AI Search.
  • CAS 5456-63-3: trans-2-Aminocyclohexanol hydrochloride. CymitQuimica.
  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
  • CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride. CymitQuimica.
  • (1R,2R)-2-Aminocyclopentanol hydrochloride. Chem-Impex.
  • TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE CAS#: 5456-63-3.
  • Tropine - Wikipedia. Wikipedia.
  • Tropinone: properties, applic
  • (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413. PubChem.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • trans-2-Aminocyclohexanol Properties. Ontosight.
  • The Chemical Synthesis and Applications of Tropane Alkaloids.
  • R,R-trans-2-Aminocyclopentanol hydrochloride. nordmann.global.
  • Resolution of 2-Aminocyclohexanol Derivatives and Applic
  • Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
  • 2-Aminocyclohexanol | 6850-38-0. ChemicalBook.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz
  • (1S,2S)-trans-2-Aminocycloheptanol = 99 GC 145166-04-7. Sigma-Aldrich.

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Comparative

A Comparative Guide to the FTIR Spectroscopy of 2-Aminocyclohexanol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-aminocyclohexanol hydrochloride and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-aminocyclohexanol hydrochloride and its derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features that are critical for the structural elucidation and characterization of these versatile compounds. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability in research and development.

The Significance of FTIR in Characterizing 2-Aminocyclohexanol Derivatives

2-Aminocyclohexanol and its derivatives are pivotal building blocks in medicinal chemistry and materials science. Their stereochemistry and the nature of substituents on the amino and hydroxyl groups profoundly influence their biological activity and chemical properties. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the molecular structure, identifying functional groups, and probing the intermolecular interactions within these compounds. The formation of the hydrochloride salt, a common strategy to improve the solubility and stability of amines, induces significant and diagnostically valuable changes in the infrared spectrum.

Interpreting the Infrared Spectrum: A Comparative Analysis

The conversion of the free base 2-aminocyclohexanol to its hydrochloride salt results in the protonation of the primary amine to form an ammonium salt (-NH₃⁺Cl⁻). This transformation is the primary driver of the spectral differences observed. Further derivatization at the nitrogen or oxygen atoms introduces additional characteristic vibrational modes.

From Free Base to Hydrochloride: A Tale of Two Spectra

A direct comparison between the FTIR spectra of 2-aminocyclohexanol and its hydrochloride salt reveals several key changes:

  • The N-H Stretching Region (3500-3000 cm⁻¹): In the free base, the primary amine (-NH₂) typically exhibits two distinct, sharp to medium bands corresponding to asymmetric and symmetric stretching vibrations. Upon protonation, these are replaced by a very broad and strong absorption envelope for the ammonium group (-NH₃⁺) spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the ammonium protons and the chloride anion, as well as with the hydroxyl group. Multiple sub-peaks, often referred to as combination bands, can appear within this broad envelope.

  • The N-H Bending Region (1650-1500 cm⁻¹): The scissoring (bending) vibration of the -NH₂ group in the free base, typically seen around 1600 cm⁻¹, is replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group in the hydrochloride salt. These bands usually appear in the 1600-1500 cm⁻¹ region and can be quite intense.

  • The O-H Stretching Region (3600-3200 cm⁻¹): The hydroxyl (-OH) group in both the free base and the hydrochloride salt will show a broad absorption band in this region due to hydrogen bonding. The position and shape of this band can be influenced by the protonation state of the amine and the overall hydrogen bonding network in the solid state.

The Influence of N-Alkylation and N-Arylation

Substitution on the nitrogen atom to form secondary or tertiary amine derivatives, followed by hydrochloride formation, further modifies the FTIR spectrum.

  • Secondary Amine Hydrochlorides (R₂NH₂⁺Cl⁻): In an N-substituted derivative, the -NH₂⁺ group will exhibit a broad N-H stretching band, similar to the primary ammonium salt, but the pattern of sub-peaks may differ. A key diagnostic feature is the appearance of a distinct N-H bending vibration in the 1620-1560 cm⁻¹ range.

  • Tertiary Amine Hydrochlorides (R₃NH⁺Cl⁻): For a tertiary amine derivative, a single, broad N-H stretching band for the -NH⁺ group is observed, typically in the 2700-2250 cm⁻¹ region. The absence of multiple N-H stretching bands and the shift to lower wavenumbers are characteristic.

The Impact of O-Substitution

Derivatization of the hydroxyl group, for instance, through etherification or esterification, will lead to predictable changes in the spectrum:

  • Disappearance of the O-H Stretch: The broad O-H stretching band will be absent.

  • Appearance of New Bands: New, strong absorption bands characteristic of the new functional group will appear. For example, an ether linkage (C-O-C) will show strong stretching vibrations in the 1260-1000 cm⁻¹ region. An ester group will introduce a very strong carbonyl (C=O) stretching band around 1750-1735 cm⁻¹ and C-O stretching bands.

Quantitative Data Summary

The following table summarizes the key characteristic FTIR absorption bands for 2-aminocyclohexanol and its representative hydrochloride derivatives. Note that the exact peak positions can vary depending on the specific derivative, the physical state of the sample, and the measurement technique.

Functional GroupVibrational Mode2-Aminocyclohexanol (Free Base)2-Aminocyclohexanol HClN-Alkyl-2-aminocyclohexanol HClN-Aryl-2-aminocyclohexanol HCl
-OH O-H Stretch~3350 cm⁻¹ (broad)~3300 cm⁻¹ (broad)~3300 cm⁻¹ (broad)~3300 cm⁻¹ (broad)
-NH₂ N-H Stretch (asym/sym)~3360, 3280 cm⁻¹ (two bands)---
-NH₃⁺ N-H Stretch-~3200-2500 cm⁻¹ (very broad)--
-NH₂⁺ N-H Stretch--~3200-2500 cm⁻¹ (very broad)~3200-2500 cm⁻¹ (very broad)
-NH₂ N-H Bend (scissoring)~1590 cm⁻¹---
-NH₃⁺ N-H Bend (asym/sym)-~1600, 1500 cm⁻¹--
-NH₂⁺ N-H Bend--~1610-1570 cm⁻¹~1600-1560 cm⁻¹
Aromatic C=C C=C Stretch---~1600, 1500 cm⁻¹ (medium)
C-H (cyclohexyl) C-H Stretch~2930, 2855 cm⁻¹~2940, 2860 cm⁻¹~2940, 2860 cm⁻¹~2940, 2860 cm⁻¹
C-O C-O Stretch~1070 cm⁻¹~1060 cm⁻¹~1060 cm⁻¹~1050 cm⁻¹
C-N C-N Stretch~1130 cm⁻¹~1150 cm⁻¹~1160 cm⁻¹~1170 cm⁻¹

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines the steps for preparing and analyzing solid samples of 2-aminocyclohexanol hydrochloride derivatives using the KBr pellet technique. This method is chosen for its ability to produce high-quality spectra for solid samples.

Rationale: The use of an alkali halide matrix like potassium chloride (KCl) is crucial for hydrochloride salts to prevent a halogen exchange reaction that can occur with the more commonly used potassium bromide (KBr). This ensures the integrity of the sample during preparation. The solid-state measurement reflects the compound's structure with its inherent intermolecular interactions, which are key to its properties.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Chloride (KCl), spectroscopy grade, dried

  • Spatula

  • Analytical balance

  • Sample of 2-aminocyclohexanol hydrochloride derivative (finely ground)

Step-by-Step Procedure
  • Drying: Ensure the KCl is thoroughly dry by heating it in an oven at >100 °C for several hours and storing it in a desiccator. Moisture can interfere with the spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh approximately 1-2 mg of the 2-aminocyclohexanol hydrochloride derivative and 100-200 mg of dry KCl. The 1:100 sample-to-matrix ratio is a good starting point to achieve a spectrum with optimal absorbance.

  • Grinding: Transfer the weighed sample and KCl to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces sharp, well-resolved peaks.

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Distribute the powder evenly. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. A transparent or translucent pellet should be formed.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Carefully place the KCl pellet containing the sample in the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the acquired spectrum to identify the key absorption bands and compare them with the expected frequencies for the functional groups present in the molecule.

Visualizing the Molecular Structures and Workflow

To aid in the understanding of the molecular changes and the experimental process, the following diagrams are provided.

Molecular Structures of 2-Aminocyclohexanol and its Hydrochloride cluster_0 2-Aminocyclohexanol (Free Base) cluster_1 2-Aminocyclohexanol Hydrochloride A 2-Aminocyclohexanol -NH2 and -OH groups B 2-Aminocyclohexanol HCl -NH3+Cl- and -OH groups A->B Protonation with HCl

Caption: Protonation of the amine group in 2-aminocyclohexanol.

Experimental Workflow for FTIR Analysis (KBr Pellet Method) A Sample and KCl Weighing B Grinding in Agate Mortar A->B C Pellet Formation in Hydraulic Press B->C E Acquire Sample Spectrum C->E D Acquire Background Spectrum D->E F Data Analysis and Interpretation E->F

Caption: Step-by-step workflow for FTIR sample preparation and analysis.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural verification and comparative analysis of 2-aminocyclohexanol hydrochloride derivatives. The protonation of the amino group upon hydrochloride formation provides a distinct and readily identifiable set of spectral changes, particularly in the N-H stretching and bending regions. Further derivatization at the nitrogen or oxygen atoms introduces new characteristic bands that allow for the unambiguous identification of the resulting structures. By following a robust experimental protocol, researchers can obtain high-quality, reproducible spectra that are crucial for advancing drug discovery and materials science.

References

  • SpectraBase. trans-2-Aminocyclohexanol hydrochloride. [Link] (accessed March 25, 2026).

  • SpectraBase. 2-Aminocyclohexanol. [Link] (accessed March 25, 2026).

  • Smith, B. C.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to spectroscopy. Cengage learning, 2014.
  • Mendoza, O. J., et al. "EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES." Journal of Undergraduate Chemistry Research 21.4 (2022): 108. [Link] (accessed March 25, 2026).

Safety & Regulatory Compliance

Safety

2-Aminocyclohexanol hydrochloride proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Aminocyclohexanol Hydrochloride As a critical chiral auxiliary in asymmetric synthesis and an essential building block in pharmaceutical development, 2-Aminocyclohexanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Aminocyclohexanol Hydrochloride

As a critical chiral auxiliary in asymmetric synthesis and an essential building block in pharmaceutical development, 2-Aminocyclohexanol hydrochloride requires rigorous handling and disposal protocols. Due to its specific structural properties—a cyclic amino alcohol stabilized as a hydrochloride salt—improper disposal or accidental exposure can lead to severe operational hazards and environmental contamination.

This guide provides researchers and safety officers with self-validating, step-by-step methodologies for the logistical management and terminal disposal of this compound.

Mechanistic Hazard Assessment: The Causality of Irritation

To safely manage 2-Aminocyclohexanol hydrochloride, one must understand the chemical causality behind its hazard classifications. The compound is classified under GHS as causing Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Tract Irritation (H335) .

The Causality: The hydrochloride salt formulation significantly enhances the compound's solubility in aqueous environments. When the crystalline powder comes into contact with physiological moisture (such as sweat on the skin, tears in the eyes, or mucosal lining in the respiratory tract), the salt rapidly dissociates. This dissociation causes a localized pH shift. Simultaneously, the intrinsic nucleophilicity of the free amine group disrupts lipid bilayers and denatures cellular proteins. Inhalation of fine particulates aerosolizes this reaction directly into the respiratory tract, making dust suppression a critical operational mandate .

Quantitative Data & Logistical Parameters

Before initiating any disposal or cleanup protocol, verify the physical and hazard parameters of the specific isomer in use.

Parameter / PropertyValue / ClassificationOperational Implication
Molecular Formula C₆H₁₃NO · HClContains chloride; requires scrubbing during thermal destruction.
Molecular Weight 151.63 g/mol Determines molar calculations for neutralization if required.
CAS Numbers 5456-63-3 (trans), 13374-31-7 (1R,2R)Ensure correct SDS is referenced for the specific stereoisomer.
GHS Hazard Codes H315, H319, H335Mandates the use of N95 respirators, nitrile gloves, and safety goggles.
Storage Conditions 2–8°C, Inert AtmosphereHighly sensitive to moisture; store under argon/nitrogen to prevent degradation.

Self-Validating Disposal Methodologies

Every disposal protocol must function as a self-validating system, ensuring that the hazard has been neutralized and verified before moving to the next operational phase.

Protocol 1: Spill Containment and Recovery Workflow

Objective: Safely recover solid material without triggering H335 respiratory hazards via aerosolization.

  • Isolation & PPE: Immediately isolate the spill zone. Personnel must don chemical-resistant nitrile gloves, tight-fitting safety goggles, and an N95 (or higher) particulate respirator.

  • Dust Suppression (Critical Step): Do not dry sweep the powder. Lightly dampen the spilled material with a non-reactive, low-toxicity solvent (such as a small volume of isopropanol or water) to bind the fine particulates.

  • Mechanical Recovery: Use a non-sparking shovel or a dedicated HEPA-filtered laboratory vacuum to collect the dampened material.

  • Containment: Transfer the collected waste into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Chemical Waste: 2-Aminocyclohexanol HCl."

  • System Validation: Self-Validating Check: After the visible powder is removed, swab the spill surface with a damp pH indicator strip. A neutral pH reading (6.5–7.5) confirms that all residual amine salt has been successfully extracted from the surface.

Protocol 2: Terminal Thermal Destruction (Incineration)

Objective: Complete chemical breakdown while preventing the release of toxic, corrosive atmospheric emissions.

Causality of the Method: Because 2-Aminocyclohexanol hydrochloride is a halogenated organic salt, direct combustion without a scrubber will release highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) into the atmosphere .

  • Solvent Integration: In a controlled fume hood, dissolve or thoroughly mix the solid 2-Aminocyclohexanol hydrochloride waste with a highly combustible, halogen-free solvent (e.g., ethanol or hexane). This ensures complete thermal oxidation and prevents the formation of unburned toxic intermediates.

  • Scrubber Verification (Critical Step): Self-Validating Check: Prior to routing the mixture to the chemical incinerator, verify that the incinerator's alkaline scrubber reservoir has a pH > 9.0. This ensures the system has sufficient neutralization capacity for the anticipated HCl gas yield.

  • Incineration: Inject the solvent mixture into a chemical incinerator equipped with an active afterburner and the verified scrubber system.

  • Regulatory Handoff: If on-site incineration is not available, the sealed HDPE containers must be transferred to a licensed professional waste disposal service in strict accordance with local environmental and EPA/RCRA guidelines.

Disposal Routing Visualization

The following diagram illustrates the logical routing for assessing and disposing of 2-Aminocyclohexanol hydrochloride waste streams.

DisposalWorkflow Start 2-Aminocyclohexanol HCl Waste Assess Assess Waste State Start->Assess Solid Solid Powder/Spill Assess->Solid Solution Aqueous/Organic Solution Assess->Solution SpillResp Sweep & Shovel (No Dust) Solid->SpillResp MixSolvent Mix with Combustible Solvent Solution->MixSolvent SpillResp->MixSolvent Incinerate Chemical Incinerator (Afterburner & Scrubber) MixSolvent->Incinerate Approved Approved Waste Facility Incinerate->Approved

Caption: Workflow for 2-Aminocyclohexanol hydrochloride evaluation, containment, and incineration routing.

References

  • PubChem. "Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-". National Center for Biotechnology Information. Available at:[Link]

Handling

Personal protective equipment for handling 2-Aminocyclohexanol hydrochloride

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks into pharmaceutical workflows. 2-Aminocyclohexanol hydrochloride (CAS 5456-63-3 for the trans-isomer, 13374-30-6 f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks into pharmaceutical workflows. 2-Aminocyclohexanol hydrochloride (CAS 5456-63-3 for the trans-isomer, 13374-30-6 for the (1S,2S)-isomer) is a ubiquitous intermediate in drug development[1][2]. While it is not acutely toxic, it is a fine crystalline powder that presents specific occupational hazards. Mishandling this compound can lead to workflow disruptions, compromised sample integrity, and personnel injury.

This guide provides a self-validating system for handling, PPE selection, and disposal, ensuring both scientific integrity and operational safety.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the physicochemical causality of the hazard. According to standard GHS classifications, 2-Aminocyclohexanol hydrochloride is categorized as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

  • Irritation Mechanism: The hydrochloride salt of an amine is chemically stable in dry environments. However, upon contact with moisture—such as sweat on the skin, tears in the eyes, or mucous membranes in the respiratory tract—the salt dissociates. This dissolution causes localized osmotic stress and mild pH shifts, leading to cellular dehydration and irritation of the stratum corneum and corneal epithelium[4].

  • Aerosolization Risk: As a dry powder, it is highly susceptible to static charge accumulation during weighing. This static can cause the powder to "jump," creating an invisible micro-aerosol cloud that poses a direct inhalation risk, triggering the H335 respiratory response[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a layered defense system. Below is the quantitative and qualitative breakdown of required PPE[3][4].

PPE CategorySpecificationMechanistic Causality / Rationale
Eye Protection Chemical safety goggles (EN 166 or ANSI Z87.1 compliant).Protects against airborne dust and accidental transfer from contaminated gloves. Standard safety glasses with side shields are insufficient against fine powders[4].
Hand Protection Nitrile rubber gloves (Minimum 0.11 mm thickness).Nitrile provides an excellent impermeable barrier against polar organic salts. It prevents sweat-mediated dermal absorption and localized irritation[3].
Body Protection Standard laboratory coat (100% cotton or flame-resistant) with knit cuffs.Prevents particulate accumulation on forearms and street clothing. Knit cuffs prevent the sleeve from dragging through the powder[3].
Respiratory Protection N95, P100, or EN 149 FFP2/FFP3 particulate respirator.Mandatory only if handling outside a certified fume hood or if large-scale dust generation is expected. Filters out micron-sized particles[3].

Operational Workflow & Safety Protocol

This step-by-step methodology ensures a self-validating loop where safety and sample purity are simultaneously maintained.

Step 1: Environmental Verification Before opening the container, verify that eyewash stations and safety showers are functional and located within a 10-second travel distance from the workstation[1].

Step 2: Engineering Controls Conduct all weighing and transfer operations inside a certified chemical fume hood or ventilated balance enclosure[3]. Ensure the face velocity is between 80–120 feet per minute (fpm) to capture any aerosolized particulates without disrupting the analytical balance.

Step 3: Static Mitigation and Dispensing Use an anti-static weighing spatula (e.g., grounded metal or specialized conductive plastic). Slowly transfer the powder to avoid generating a dust cloud. Keep the container tightly closed in a dry, well-ventilated place when not in active use to prevent hygroscopic clumping[1].

Step 4: Immediate Decontamination After transfer, wipe down spatulas and the balance pan with a damp paper towel. Because 2-Aminocyclohexanol hydrochloride is highly water-soluble, water is the most effective solvent for primary decontamination[3]. Follow this with a 70% ethanol wipe to ensure rapid drying and prevent microbial growth on the balance pan.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action prevents widespread contamination.

Step 1: Containment and Isolation Deny unnecessary entry to the handling area. Personnel responding to the spill must don full PPE, including respiratory protection if the spill is outside a fume hood[5].

Step 2: Dust Suppression Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly mist the spilled powder with water to suppress dust, or cover it with a damp absorbent pad[3][5].

Step 3: Collection Carefully sweep the dampened material using a non-sparking tool and place it into a designated, sealable hazardous waste container[1].

Step 4: Surface Washing Wash the contaminated surface thoroughly with soap and copious amounts of water to remove residual salt[5].

Step 5: Regulated Disposal Dispose of the collected waste and contaminated cleanup materials through an approved waste disposal plant in accordance with local, regional, and national environmental regulations (e.g., EPA guidelines). Do not flush undiluted product down the sink[1][6].

Operational Safety Workflow Diagram

G Start Start: 2-Aminocyclohexanol HCl Handling Workflow PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 80-120 fpm velocity) PPE->Hood Weigh Weighing & Dispensing (Use Anti-Static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate Area (Wet wipe, avoid dry sweep) Spill->Clean Yes Dispose Solid Waste Disposal (Approved Facility) Spill->Dispose No Clean->Dispose End End Operation Dispose->End

Decision tree and workflow for the safe handling and spill response of 2-Aminocyclohexanol HCl.

References

  • Strem Chemicals, Inc. "Safety data sheet: (1R,2R)-2-Aminocyclohexanol hydrochloride, 95% (99% ee)". Strem.com.
  • Fisher Scientific. "SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride (US)". Fishersci.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride". Thermofisher.com.
  • Fisher Scientific UK. "SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride (UK)". Fishersci.co.uk.
  • Sigma-Aldrich. "(1S,2S)-2-Aminocyclohexanol hydrochloride | 13374-30-6". Sigmaaldrich.com.
  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET: (1S,2S)-2-Aminocyclohexanol Hydrochloride". Fujifilm.com.

Sources

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